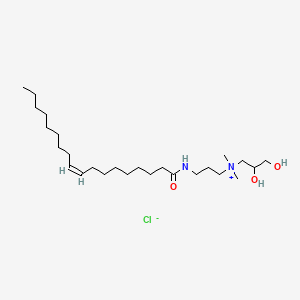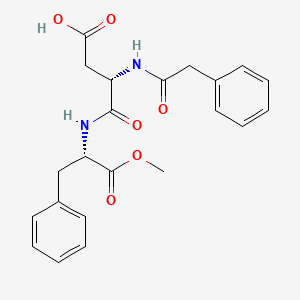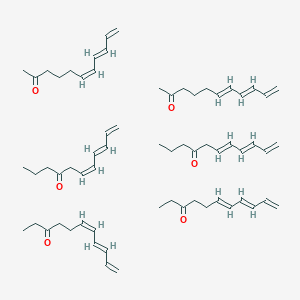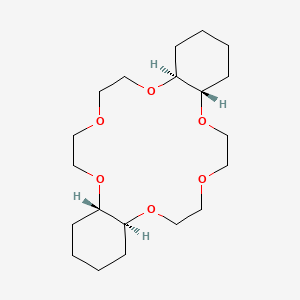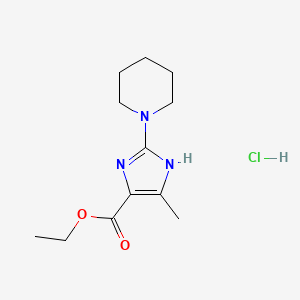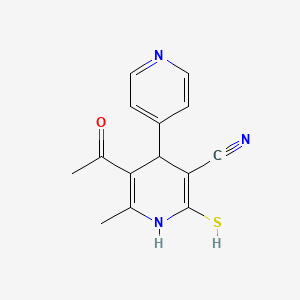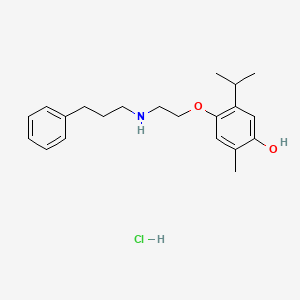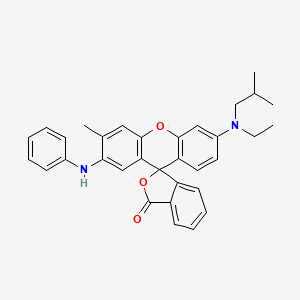
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(2-methylpropyl)amino)-3'-methyl-2'-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains multiple functional groups, including amino and phenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- typically involves multi-step organic reactions The process begins with the preparation of the isobenzofuran and xanthene precursors, followed by the formation of the spiro linkage through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Purification techniques, including chromatography and recrystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes or alter cellular signaling pathways by interacting with receptors.
Comparación Con Compuestos Similares
Similar Compounds
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: Lacks the amino and phenyl substitutions, making it less versatile in terms of reactivity and applications.
Xanthene derivatives: Share the xanthene core structure but differ in the functional groups attached, leading to variations in chemical behavior and applications.
Isobenzofuran derivatives: Contain the isobenzofuran moiety but lack the spiro linkage, resulting in different structural and functional properties.
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- stands out due to its spiro linkage, which imparts unique three-dimensional structure and stability. The presence of multiple functional groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
95235-29-3 |
|---|---|
Fórmula molecular |
C33H32N2O3 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2'-anilino-6'-[ethyl(2-methylpropyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H32N2O3/c1-5-35(20-21(2)3)24-15-16-27-31(18-24)37-30-17-22(4)29(34-23-11-7-6-8-12-23)19-28(30)33(27)26-14-10-9-13-25(26)32(36)38-33/h6-19,21,34H,5,20H2,1-4H3 |
Clave InChI |
AGRLJMLWBXCPHN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


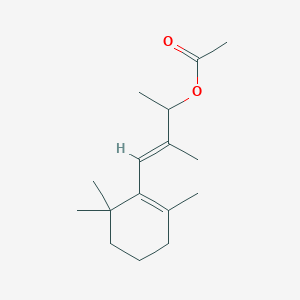

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
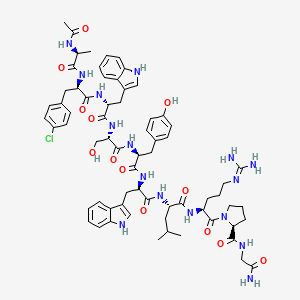
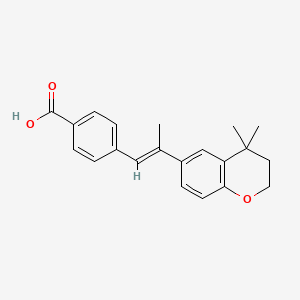
![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
